molecular formula C2H2F2 B154328 1,2-Difluoroethylene CAS No. 1630-78-0

1,2-Difluoroethylene

Cat. No. B154328
CAS RN: 1630-78-0
M. Wt: 64.03 g/mol
InChI Key: WFLOTYSKFUPZQB-OWOJBTEDSA-N
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Description

1,2-Difluoroethylene is a fluorinated hydrocarbon with the formula C2H2F2. It exists in two isomeric forms, cis and trans, which differ in the relative positions of the fluorine atoms across the carbon-carbon double bond. The molecular structures of both isomers have been extensively studied due to their interesting chemical and physical properties .

Synthesis Analysis

While the provided papers do not detail the synthesis of 1,2-difluoroethylene, they do provide insights into the molecular structure and stability of the compound. The synthesis of such molecules typically involves halogenation and dehalogenation reactions starting from ethylene or its derivatives.

Molecular Structure Analysis

The molecular structure of 1,2-difluoroethylene has been determined using electron diffraction and ab initio calculations. Both cis and trans isomers are planar molecules. The trans isomer has a C-F bond length of 1.338 A and a C=C bond length of 1.320 A, while the cis isomer has slightly different bond lengths, with a C-F bond length of 1.332 A and a C=C bond length of 1.311 A . The bond angles and lengths are influenced by the electronegativity of the fluorine atoms and the steric repulsion between them .

Chemical Reactions Analysis

1,2-Difluoroethylene undergoes various chemical reactions, including unimolecular decomposition reactions upon excitation. The decomposition channels include HF elimination, C-C bond rupture, and hydrogen atom dissociation . Photodissociation studies at 157 nm excitation have revealed multiple dissociation pathways, with molecular HF elimination and H atom elimination being the major channels .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-difluoroethylene are closely related to its molecular structure. The presence of fluorine atoms significantly affects the molecule's reactivity and stability. Ab initio molecular orbital theory has been used to investigate the relative energy of the cis and trans isomers, with the cis isomer being more stable due to steric attraction between the fluorine atoms and correlation energy corrections . The electron diffraction studies have provided precise measurements of bond lengths and angles, which are crucial for understanding the physical properties of the molecule .

Relevant Case Studies

Case studies involving 1,2-difluoroethylene often focus on its interactions with other molecules. For example, the complex formed between trans-1,2-difluoroethylene and hydrogen fluoride has been studied using Fourier transform microwave rotational spectroscopy. The structure of this complex provides insight into the steric effects and the nucleophilicity and acidity of the fluorine and hydrogen atoms in the molecule . Additionally, the molecular structure of 1,2-difluorotetrachloroethane, a related compound, has been studied, revealing the existence of trans and gauche isomeric forms and providing information on the interatomic distances and valency angles .

Scientific Research Applications

Manufacturing and Material Properties

  • 1,1-Difluoroethylene is used in manufacturing polyvinylidene fluoride, serving as a thermal, chemical, and ultraviolet light–resistant agent. It is also used as an anticorrosive agent and insulator, with primary exposure through inhalation. It shows rapid absorption but slow biotransformation, and is considered carcinogenic in animals (Thakore & Mehendale, 2014).

Photodissociation Studies

  • Photodissociation dynamics of 1,1-difluoroethylene at 157 nm excitation were studied, revealing five dissociation channels including molecular HF elimination and H atom elimination as the major pathways. This research provides insights into the chemical behavior under specific conditions (Lin et al., 1998).

Molecular Structure and Rotation

  • The rotation around the double bond in 1,2-difluoroethylene was investigated using the multiconfiguration SCF method, highlighting the importance of proper configuration choice for accurate depiction of molecular processes (Kyseľ & Mach, 1982).
  • Studies on the equilibrium structures of cis- and trans-1,2-difluoroethylene using coupled cluster techniques found excellent agreement with semiexperimental structures, contributing to a better understanding of differences in bond lengths among ethylene and fluoroethylenes (Feller et al., 2011).

Surface Chemistry and Catalysis

  • The surface chemistry of 1,1-difluoroethylene on Pd(111) surfaces was explored, showing potential for in situ studies of catalytic reactions involving alkenes (Mahapatra et al., 2011).

Stability and Energy Calculations

  • Relative energy studies of cis- and trans-1,2-difluoroethylene through ab initio molecular orbital theory indicated the cis isomer's greater stability, with evidence of steric attraction between fluorine atoms (Binkley & Pople, 1977).
  • The heats of formation for various difluoroethylene compounds were computed, aiding in the understanding of their chemical properties and potential industrial applications (Feller et al., 2011).

Molecular Interactions and Complexes

  • The Fourier transform microwave spectroscopy study of trans-1,2-difluoroethylene-hydrogen fluoride complex provided insights into the molecular structure and electrostatic interactions, enhancing understanding of fluoroethylene-protic acid complexes (Leung et al., 2009).

Safety And Hazards

1,2-Difluoroethylene is regarded as a hazardous chemical for being toxic by inhalation, and a volatile chemical, and it causes irritation when it comes into contact with the skin and mucous membranes . It’s important to keep it away from heat, sparks, open flames, and hot surfaces. In case of a leaking gas fire, it should not be extinguished unless the leak can be stopped safely .

properties

IUPAC Name

(E)-1,2-difluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F2/c3-1-2-4/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLOTYSKFUPZQB-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/F)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311511
Record name trans-1,2-Difluoroethylene
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Molecular Weight

64.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Difluoroethylene

CAS RN

1630-78-0, 1320-41-8, 1691-13-0
Record name trans-1,2-Difluoroethylene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, difluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1,2-Difluoroethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001630780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-1,2-Difluoroethylene
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Record name (E)-1,2-difluoroethylene
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Record name 1,2-difluoroethylene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Difluoroethylene
Reactant of Route 2
1,2-Difluoroethylene
Reactant of Route 3
1,2-Difluoroethylene

Citations

For This Compound
984
Citations
SA Fontana, CR Davis, YB He, DJ Burton - Tetrahedron, 1996 - Elsevier
Isomerization of (Z)-HFC=CFSiEt 3 with ultraviolet light and catalytic phenyl disulfide has resulted in a high yield, stereoselective preparation of cis-1,2-difluorotriethylsilylethylene, (E)-…
Number of citations: 60 www.sciencedirect.com
R Wheland, PD Bartlett - Journal of the American Chemical …, 1973 - ACS Publications
zrans-Cyclooctene reacts thermallywith 1, 1-dichloro-2, 2-difluoroethylene at 120-130 to yield a cycloadduct in which 99% of the trans configuration is retained (yield 69%). m-…
Number of citations: 11 pubs.acs.org
JW Agopovich, CW Gillies - Journal of the American Chemical …, 1982 - ACS Publications
The reaction of ozone with cis-and trans-1, 2-difluoroethylene was studied in chlorotrifluoromethane, dichlorodifluoromethane, and l, l, 2-trichloro-l, 2, 2-trifluoroethane. Two previously …
Number of citations: 14 pubs.acs.org
H Sato, F Hirata, S Kato - The Journal of chemical physics, 1996 - pubs.aip.org
We have reformulated the reference interaction site model self‐consistent‐field (RISM‐SCF) method to calculate the molecular properties of solute in solutions. The key feature is to …
Number of citations: 283 pubs.aip.org
U Mazur, RL Kuczkowski - The Journal of Organic Chemistry, 1979 - ACS Publications
Results Table I lists the results of five trapping experiments with added aldehydes and four experiments involving two chemically differentand/or isotopically distinct alkenes where cross …
Number of citations: 10 pubs.acs.org
CW Gillies - Journal of Molecular Spectroscopy, 1978 - Elsevier
Microwave assignments of the normal, monodeutero, dideutero, oxygen-18 and carbon-13 isotopic species of cis-1,2-difluoroethylene oxide have given a complete structure. The …
Number of citations: 21 www.sciencedirect.com
HO Leung, MD Marshall, BK Amberger - The Journal of chemical …, 2009 - pubs.aip.org
Guided by ab initio calculations, Fourier transform microwave rotation spectra in the 6.5–22 GHz region are obtained for the complex formed between trans-1, 2-difluoroethylene and …
Number of citations: 24 pubs.aip.org
CW Gilles - Journal of the American Chemical Society, 1975 - ACS Publications
We have found that cis-1, 2-difluoroethylene oxide and formyl fluoride are the major products from the ozonolysis of both cis-and trans-1, 2-difluoroethylene in methyl chloride. Lesser …
Number of citations: 28 pubs.acs.org
NC Craig, OP Abiog, B Hu, SC Stone… - The Journal of …, 1996 - ACS Publications
For comparison to the structure of the cis isomer with its puzzlingly lower energy, the complete structure of trans-1,2-difluoroethylene, a nonpolar molecule, has been determined. High-…
Number of citations: 36 pubs.acs.org
R Wheland, PD Bartlett - Journal of the American Chemical …, 1970 - ACS Publications
Simultaneous biradical 1,2 and concerted 1,4 cycloaddition of cis- and trans-1,2-dichloro-1,2-difluoroethylene to cyclopentadien Page 1 3822 Figure 1. Nmr spectra (100 MHz) of …
Number of citations: 23 pubs.acs.org

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